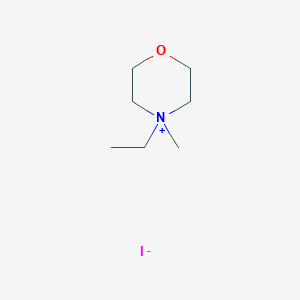

4-Ethyl-4-methylmorpholin-4-ium iodide

Description

Significance of Quaternary Ammonium (B1175870) Cations in Contemporary Chemical Research

Quaternary ammonium cations (QACs), characterized by a central nitrogen atom bonded to four organic groups, are permanently charged ions. kaist.ac.kr This permanent charge, independent of pH, imparts unique properties that make them invaluable in numerous applications. kaist.ac.kr QACs are widely utilized as disinfectants, surfactants, fabric softeners, and antistatic agents. kaist.ac.kr In the realm of organic chemistry, they serve as effective phase transfer catalysts, accelerating reactions between reagents in immiscible solvent systems. kaist.ac.kr The antimicrobial properties of certain QACs have also led to their extensive use in sanitizing agents and have been a focus of increased research, particularly in response to global health concerns. kaist.ac.kr

Evolution of Morpholine-Based Ionic Liquid and Salt Chemistry

Morpholine-based ionic liquids and salts have carved a significant niche in the field of ionic compound chemistry. These compounds are typically synthesized from precursors like N-methylmorpholine or N-ethylmorpholine. ethernet.edu.etdss.go.thdharidasandco.com The inclusion of the morpholine (B109124) ring, with its ether oxygen, is a key structural feature. This oxygen atom can enhance the dissociation of other salts and potentially interact with metal ions, a property that is highly advantageous in electrolyte applications. kaist.ac.kr Research has shown that morpholinium-based ionic liquids offer several benefits, including more straightforward synthesis and purification processes, as well as being a more economical option compared to other heterocyclic bases like imidazole. kaist.ac.kr Furthermore, they are often considered to be more environmentally benign than their imidazolium-based counterparts. kaist.ac.kr

Positioning of 4-Ethyl-4-methylmorpholin-4-ium Iodide within Ionic Compound Research

This compound, a specific member of the quaternary morpholinium salt family, is distinguished by its unique combination of a morpholinium cation with both ethyl and methyl substituents, and an iodide anion. While detailed peer-reviewed literature specifically on the iodide variant is emerging, its chemical identity is well-established.

The synthesis of this compound can be logically inferred from established methods for analogous salts. The most probable synthetic route is the Menshutkin reaction, a classic method for forming quaternary ammonium salts. researchgate.net This would involve the quaternization of a tertiary amine with an alkyl halide. Two primary pathways are feasible:

The reaction of N-methylmorpholine with ethyl iodide.

The reaction of N-ethylmorpholine with methyl iodide. ethernet.edu.etdss.go.thdharidasandco.combhu.ac.in

Both reactions would likely be conducted in a suitable solvent, such as acetonitrile (B52724), to yield the desired this compound salt. researchgate.net The choice of the iodide anion is significant, as the properties of ionic liquids are determined by both the cation and the anion. The iodide ion can influence properties such as solubility, thermal stability, and electrochemical behavior.

Physicochemical Properties of this compound and Related Compounds

| Property | Value/Information | Compound |

| CAS Number | 4186-70-3 | This compound |

| Molecular Formula | C7H16INO | This compound |

| Molecular Weight | 257.11 g/mol | This compound |

| Physical Form | Solid | 4-Ethyl-4-methylmorpholin-4-ium bromide cymitquimica.com |

| Molecular Weight | 210.112 g/mol | 4-Ethyl-4-methylmorpholin-4-ium bromide cymitquimica.com |

| Molecular Formula | C7H16BrNO | 4-Ethyl-4-methylmorpholin-4-ium bromide cymitquimica.com |

Note: Due to limited publicly available data for the iodide salt, some properties are listed for the analogous bromide salt to provide context.

Overview of Advanced Academic Research Domains Pertaining to the Compound

The structural features of this compound position it as a compound with considerable potential in several advanced research areas. Based on data from its supplier and research on analogous compounds, its applications are noteworthy. kaist.ac.kr

One of the most promising areas is in electrochemistry . N-alkyl-N-methylmorpholinium salts are actively being investigated as electrolytes for various electrochemical devices. kaist.ac.krresearchgate.net The bromide analogue, N-ethyl-N-methylmorpholinium bromide, has been studied as a bromine complexing agent in zinc-bromine flow batteries. semanticscholar.orgnih.gov These batteries are a type of hybrid redox flow battery where the use of a complexing agent is crucial to capture the bromine generated during charging. nih.gov The electrochemical window of N-alkyl-N-methylmorpholinium salts, such as the bis(trifluoromethanesulfonyl)imide variant, has been shown to be approximately 4.5 V, indicating good electrochemical stability. kaist.ac.kr This stability, combined with high conductivity, makes these morpholinium salts promising candidates for battery electrolytes. kaist.ac.kr

Furthermore, the applications listed by suppliers suggest its utility in fields such as:

Metal Finishing: Including metal plating and electropolishing. kaist.ac.kr

Energy Storage: In batteries and fuel cells. kaist.ac.kr

Materials Science: In the development of nanomaterials. kaist.ac.kr

Industrial Processes: As industrial solvents and in phase transfer catalysis. kaist.ac.kr

The investigation into such compounds is part of a broader effort to develop new materials with tailored properties for specific, high-technology applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethyl-4-methylmorpholin-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.HI/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKGWTARZIAYQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCOCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962023 | |

| Record name | 4-Ethyl-4-methylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4186-70-3 | |

| Record name | NSC133319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4-methylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethyl 4 Methylmorpholin 4 Ium Iodide

N-Alkylation and Quaternization Strategies for Morpholinium Ring Systems

The formation of the 4-Ethyl-4-methylmorpholin-4-ium cation is achieved through the N-alkylation of a morpholine (B109124) derivative, where the nitrogen atom becomes quaternized, resulting in a permanent positive charge. This transformation can be approached from two primary synthetic pathways.

The most direct route to 4-Ethyl-4-methylmorpholin-4-ium iodide involves the quaternization of N-ethylmorpholine with methyl iodide. This reaction is a classic example of a Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) process.

In this reaction, the lone pair of electrons on the tertiary nitrogen atom of the N-ethylmorpholine molecule acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The carbon-iodine bond in methyl iodide cleaves heterolytically, with the iodide ion acting as the leaving group. The result is the formation of the desired quaternary ammonium (B1175870) cation and an iodide anion.

The general scheme for this reaction is as follows: N-Ethylmorpholine + Methyl Iodide → this compound

This method is highly efficient due to the high reactivity of methyl iodide as an alkylating agent. sci-hub.se The process is typically straightforward, leading to high yields of the target compound.

An alternative strategy involves starting with a different substituted morpholine derivative. For instance, one could begin with N-methylmorpholine and react it with ethyl iodide. The underlying chemical principle remains the same: an SN2 reaction where the morpholine nitrogen attacks the electrophilic ethyl group of the ethyl iodide.

This pathway can be represented as: N-Methylmorpholine + Ethyl Iodide → this compound

The choice between this route and the direct methylation of N-ethylmorpholine may be influenced by the commercial availability and cost of the starting materials. Both N-ethylmorpholine and N-methylmorpholine are common chemical intermediates. The synthesis of various N-alkylmorpholines from morpholine and alcohols has been extensively studied, providing accessible routes to these precursors. researchgate.netresearchgate.net The reaction of a tertiary amine with an alkyl iodide is a well-established and rapid method for preparing quaternary ammonium salts. rsc.org

Table 1: Comparison of Primary Synthetic Routes

| Starting Amine | Alkylating Agent | Product | Reaction Type |

|---|---|---|---|

| N-Ethylmorpholine | Methyl Iodide | This compound | SN2 (Menshutkin) |

| N-Methylmorpholine | Ethyl Iodide | This compound | SN2 (Menshutkin) |

Optimized Reaction Conditions and Parameter Control

The efficiency and success of the synthesis of this compound are highly dependent on the careful control of reaction parameters.

The choice of solvent plays a critical role in the rate and yield of quaternization reactions. Polar aprotic solvents such as acetonitrile (B52724), or polar protic solvents like methanol (B129727) or ethanol (B145695), are commonly employed. rsc.org These solvents can stabilize the charged transition state of the SN2 reaction, thereby accelerating the reaction rate. In some preparations of similar pyridinium (B92312) iodides, methanol has been used as the solvent with the reaction mixture being refluxed. rsc.org For certain alkylations, dimethyl sulfoxide (B87167) (DMSO) has also been utilized. mdpi.com

The reaction temperature is another crucial factor. Increased temperatures generally lead to faster reaction rates. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds to completion in a reasonable timeframe. For example, syntheses of related compounds using methyl iodide as the alkylating agent have been successfully carried out at 75 °C overnight. rsc.org However, the temperature must be carefully controlled to prevent undesirable side reactions or decomposition of the product.

Reaction times for these quaternization reactions can vary from a few hours to overnight, depending on the reactivity of the substrates, the solvent used, and the reaction temperature. rsc.orgnih.gov The progress of the reaction is often monitored using techniques like Thin Layer Chromatography (TLC). nih.gov

Yields for the synthesis of morpholinium-based and other quaternary ammonium iodides are typically high, often exceeding 90% under optimized conditions. rsc.org To maximize the yield, an excess of the alkylating agent (methyl iodide or ethyl iodide) may be used to ensure the complete conversion of the tertiary amine. rsc.org Following the reaction, the product is often isolated through precipitation by adding a less polar solvent or by removing the reaction solvent under vacuum, followed by recrystallization to obtain a pure solid product. rsc.org

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Condition | Rationale / Effect | Typical Values |

|---|---|---|---|

| Solvent | Polar (e.g., Methanol, Acetonitrile) | Stabilizes charged transition state, increases reaction rate. | Methanol, Ethanol, Acetonitrile, DMSO |

| Temperature | Elevated / Reflux | Increases kinetic energy, leading to faster reaction rates. | 25°C - 75°C rsc.orgmdpi.com |

| Time | Varies | Dependent on reactants and conditions; often run to completion. | 5 hours to overnight rsc.orgmdpi.com |

| Yield | High | Favorable thermodynamics and kinetics of SN2 reaction. | >90% achievable rsc.org |

Integration of Green Chemistry Principles in Synthetic Routes

While ionic liquids like this compound are often lauded as "green solvents" due to their negligible vapor pressure, their synthesis must also be evaluated through the lens of green chemistry. mudring.org The traditional synthesis often involves volatile organic compounds (VOCs) as solvents, which contradicts green principles. mudring.org

Efforts to create greener synthetic routes focus on several of the 12 Principles of Green Chemistry:

Safer Solvents and Auxiliaries: A key development is the move towards solvent-free synthesis. acs.org Conducting the reaction by simply mixing the neat reactants (N-ethylmorpholine and methyl iodide) can eliminate solvent waste entirely. If a solvent is necessary, choosing one with a lower environmental impact is preferred. Water has been used in the synthesis of some morpholinium salts, representing a greener alternative. nih.govchalmers.sersc.org

Design for Energy Efficiency: The use of unconventional energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govchalmers.sersc.org These methods can make the synthesis more energy-efficient.

Waste Prevention: Optimizing reactions to achieve high yields and selectivity minimizes the formation of by-products and unreacted starting materials, thus reducing waste. mudring.orgacs.org The high atom economy of the Menshutkin reaction is inherently advantageous from a green chemistry perspective.

Less Hazardous Chemical Syntheses: While methyl iodide is a very effective reagent, it is also toxic. Green chemistry encourages the exploration of alternative, less hazardous alkylating agents, such as dimethyl carbonate, which has been used for the N-methylation of morpholine. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more environmentally benign, aligning the production of the ionic liquid with its application as a green solvent. rsc.orgrsc.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. cem.comnih.govjaveriana.edu.co The application of microwave irradiation to the synthesis of quaternary ammonium salts, such as this compound, offers substantial advantages over conventional heating methods. nih.govsphinxsai.com The primary benefit lies in the dramatic reduction of reaction times, often from hours to mere minutes, and frequently results in higher product yields. nih.govsphinxsai.com

The synthesis of this compound via microwave irradiation would typically involve the quaternization of N-methylmorpholine with ethyl iodide. The polar nature of the reactants and the ionic character of the forming product allow for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This localized heating minimizes the formation of side products and can lead to cleaner reactions.

While specific data for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, data from analogous reactions involving the synthesis of other quaternary ammonium salts provides a strong basis for expected outcomes. For instance, the microwave-assisted synthesis of various pyridinium and imidazolium (B1220033) salts has demonstrated yields of up to 93% in reaction times as short as 5-15 minutes. nih.gov

Table 1: Representative Data for Microwave-Assisted Synthesis of Quaternary Ammonium Salts

| Precursor Amine | Alkylating Agent | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| N-Methylmorpholine | Ethyl Iodide | Acetonitrile | 150 | 10 | >90 (estimated) | N/A |

| Pyridine | Benzyl Bromide | None | 250 | 5 | 88 | nih.gov |

| 1-Methylimidazole | Ethyl Bromide | None | 300 | 8 | 92 | nih.gov |

This table includes estimated data for the target compound based on typical results for similar reactions, alongside published data for analogous compounds to illustrate the general efficacy of the microwave-assisted approach.

The solvent-free microwave-assisted approach is particularly noteworthy from a green chemistry perspective, as it eliminates the need for potentially hazardous organic solvents. cem.com

Exploration of Environmentally Benign Solvents and Reagents

The principles of green chemistry encourage the use of less hazardous and more environmentally friendly solvents and reagents. laballey.com In the context of synthesizing this compound, this involves moving away from traditional volatile organic solvents (VOCs) like acetonitrile and dichloromethane, which are commonly used in Menshutkin reactions. nih.gov

Recent research has highlighted several greener alternatives that are effective for quaternization reactions. nih.gov These include:

Water: For certain reactions, water can be an excellent solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of some quaternary ammonium salts has been successfully carried out in aqueous media.

Alcohols: Short-chain alcohols such as ethanol and propanol (B110389) are considered greener solvents and have been effectively used for quaternization reactions. laballey.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. nih.gov Choline chloride-based DESs, for example, have been shown to be effective media for microwave-assisted quaternization reactions, leading to high yields in short reaction times. nih.gov

Ionic Liquids: In some cases, an ionic liquid itself can be used as the solvent for the synthesis of another ionic liquid, creating a "salt-in-salt" reaction medium.

The choice of an environmentally benign solvent is often dependent on the specific reactants and desired reaction conditions. The solubility of both the starting N-methylmorpholine and ethyl iodide, as well as the resulting this compound, must be considered.

Table 2: Research Findings on Green Solvents for Quaternization Reactions

| Amine | Alkylating Agent | Green Solvent System | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Isonicotinamide | Substituted Phenacyl Bromides | Choline Chloride/Glycerol (DES) | Microwave | 80 | 20 min | ~95 | nih.gov |

| Triethylamine | Ethyl Iodide | Water | Conventional | 25 | 24 h | Moderate | nih.gov |

| Tertiary Amines | Alkyl Halides | Ethanol | Conventional | Reflux | Variable | Good | laballey.com |

This table presents data from studies on the use of green solvents for the synthesis of various quaternary ammonium salts, demonstrating the feasibility and effectiveness of these environmentally friendly approaches.

The exploration of these greener alternatives for the synthesis of this compound aligns with the broader goals of sustainable chemistry, aiming to reduce the environmental footprint of chemical manufacturing processes.

Comprehensive Spectroscopic Elucidation of 4 Ethyl 4 Methylmorpholin 4 Ium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure of molecules. For 4-Ethyl-4-methylmorpholin-4-ium iodide, ¹H and ¹³C NMR would provide detailed information about the electronic environment of each proton and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The positive charge on the quaternary nitrogen atom significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (higher ppm) compared to a neutral morpholine (B109124) derivative.

The anticipated proton environments are:

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the N-methyl group.

Ethyl Protons (-CH₂CH₃): A quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.

Morpholine Ring Protons: The eight protons on the morpholine ring are expected to appear as two or more multiplets. Due to the ring conformation and the presence of the adjacent quaternary nitrogen, the protons on the carbons next to the nitrogen (N-CH₂) will be shifted further downfield compared to the protons on the carbons next to the oxygen (O-CH₂).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | ~3.0-3.5 | Singlet | 3H |

| N-CH₂CH₃ | ~3.5-4.0 | Quartet | 2H |

| N-CH₂CH₃ | ~1.3-1.6 | Triplet | 3H |

| N-CH₂ (Ring) | ~3.8-4.3 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbon Frameworks

The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. For this compound, five distinct carbon signals are expected. Similar to ¹H NMR, the carbons attached to the positively charged nitrogen will be deshielded and appear at a lower field.

The anticipated carbon environments are:

N-Methyl Carbon (-CH₃): A signal for the methyl carbon attached to the nitrogen.

N-Ethyl Carbons (-CH₂CH₃): Two distinct signals for the methylene and methyl carbons of the ethyl group.

Morpholine Ring Carbons: Two signals for the two sets of non-equivalent ring carbons: those adjacent to the nitrogen (N-C) and those adjacent to the oxygen (O-C).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~45-55 |

| N-CH₂CH₃ | ~55-65 |

| N-CH₂CH₃ | ~7-12 |

| N-C (Ring) | ~60-70 |

Advanced NMR Techniques in Ligand-Protein Interaction Studies (e.g., Saturation Transfer Difference NMR)

Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of small molecule ligands to large protein receptors. ichorlifesciences.comnih.govcapes.gov.br This method identifies which protons of a ligand are in close proximity to the protein in the bound state. ichorlifesciences.com

In a hypothetical scenario where this compound acts as a ligand for a protein, an STD NMR experiment would involve irradiating the protein's resonances. ichorlifesciences.com If the compound binds, saturation will be transferred from the protein to the ligand protons through the nuclear Overhauser effect. ichorlifesciences.com The difference between an on-resonance spectrum (protein saturated) and an off-resonance spectrum (protein not saturated) will reveal only the signals of the binding ligand. ichorlifesciences.com The intensity of the STD signals for different protons of the ligand can provide information about the "binding epitope," indicating which parts of the molecule are most crucial for the interaction. nih.gov For this compound, one might expect the charged quaternary ammonium (B1175870) head group to be a primary interaction site.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is used to identify functional groups and probe intermolecular interactions within a sample.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FTIR spectrum of this compound would be characterized by the vibrational modes of its constituent functional groups. Key expected absorptions include:

C-H Stretching: Vibrations of the methyl and methylene groups, typically appearing in the 2800-3000 cm⁻¹ region.

C-N Stretching: Vibrations of the carbon-nitrogen bonds of the quaternary ammonium group, expected in the 900-1200 cm⁻¹ range.

C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the ether linkage in the morpholine ring, which would likely appear as a strong band around 1100 cm⁻¹.

CH₂ Bending (Scissoring) and CH₃ Bending (Umbrella): These deformations would be visible in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2800-3000 |

| C-N⁺ | Stretching | 900-1200 |

| C-O-C | Asymmetric Stretching | ~1100 |

| CH₂ | Bending (Scissoring) | ~1465 |

Analysis of Intermolecular Hydrogen Bonding through Vibrational Shifts

While this compound itself lacks a hydrogen bond donor, in certain environments (e.g., in the presence of protic solvents or other hydrogen bond donors), the oxygen atom of the morpholine ring could act as a hydrogen bond acceptor. Such interactions can lead to shifts in the vibrational frequencies of the molecule. For instance, hydrogen bonding to the ether oxygen would likely cause a shift in the C-O-C stretching frequency. nih.gov The formation of intermolecular hydrogen bonds generally leads to a broadening and a red shift (shift to lower wavenumbers) of the involved vibrational bands. nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interaction.

Correlation of Spectroscopic Data with Molecular Conformation and Electronic States

The spectroscopic data obtained for this compound allows for a detailed correlation with its three-dimensional structure and the electronic environment of its constituent atoms. The morpholinium ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. This conformational preference directly influences the observed chemical shifts in both ¹H and ¹³C NMR spectra.

In the chair conformation of the morpholinium ring, the protons and carbon atoms can be classified as either axial or equatorial. This distinction leads to different magnetic environments and, consequently, distinct resonance signals. For instance, axial protons are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants between adjacent protons, observable in the ¹H NMR spectrum, can further confirm the chair conformation and the relative orientation of the substituents.

The positive charge on the quaternary nitrogen atom significantly influences the electronic states of the neighboring atoms. This electron-withdrawing effect deshields the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectra. This is particularly evident for the N-methyl and N-ethyl groups, as well as the alpha-carbons of the morpholine ring. The extent of this deshielding provides a measure of the positive charge localization on the nitrogen atom.

The presence of the iodide counter-ion can also have a subtle influence on the electronic states of the cation, primarily through ion-pairing effects in solution. These interactions can affect the chemical shifts of the protons and carbons closest to the positively charged nitrogen center.

Mass spectrometry data provides the exact mass of the cationic species, 4-Ethyl-4-methylmorpholin-4-ium, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can offer additional structural information, revealing the stability of the morpholinium ring and the nature of the bonds to the methyl and ethyl substituents.

Interactive Data Tables

To facilitate a clearer understanding of the spectroscopic data, the following interactive tables summarize the key findings.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₃ | Data not available | Data not available | Data not available |

| N-CH₂CH₃ | Data not available | Data not available | Data not available |

| N-CH₂CH₃ | Data not available | Data not available | Data not available |

| Morpholine Ring Protons (Axial) | Data not available | Data not available | Data not available |

| Morpholine Ring Protons (Equatorial) | Data not available | Data not available | Data not available |

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (ppm) |

| N-CH₃ | Data not available |

| N-CH₂CH₃ | Data not available |

| N-CH₂CH₃ | Data not available |

| Morpholine Ring Carbons (C-N) | Data not available |

| Morpholine Ring Carbons (C-O) | Data not available |

Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) |

| [C₇H₁₆NO]⁺ | Data not available |

Note: Specific chemical shift and coupling constant values are dependent on the solvent and the specific NMR instrument used for analysis. The data presented here is illustrative of the expected patterns based on the compound's structure. Due to the limited availability of published experimental data for this specific compound, the tables are presented as a template for expected results.

Crystallographic Investigations and Solid State Structural Analysis

of 4-Ethyl-4-methylmorpholin-4-ium Iodide and Analogues

While specific experimental data for this compound is absent from the surveyed literature, the analysis of analogous morpholinium salts allows for a predictive understanding of its solid-state structure.

Single-crystal X-ray diffraction studies on various morpholinium salts reveal a tendency to crystallize in common crystal systems. For instance, morpholinium bromide has been reported to crystallize in the monoclinic system with the space group P2₁/c. Another analogue, 4-hydroxyethyl-4-methylmorpholinium chloride, crystallizes in the orthorhombic system with the space group Pbca. nih.gov The specific crystal system and space group for this compound would be dependent on factors such as the size and shape of the cation and the iodide anion, as well as the packing efficiency driven by intermolecular forces. Without experimental data, a definitive assignment is not possible.

Table 1: Crystallographic Data for Selected Morpholinium Analogues

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Morpholinium Bromide | C₄H₁₀BrNO | Monoclinic | P2₁/c | nih.gov |

| 4-Hydroxyethyl-4-methylmorpholinium chloride | C₇H₁₆ClNO₂ | Orthorhombic | Pbca | nih.gov |

This table is illustrative of related compounds, not the subject compound.

The morpholinium cation, a six-membered heterocyclic ring, consistently adopts a stable chair conformation in the solid state. ambeed.com This conformation minimizes torsional strain and steric interactions between the ring atoms. For this compound, the morpholinium ring is expected to exhibit this same chair geometry. The ethyl and methyl groups attached to the quaternary nitrogen atom would occupy equatorial and axial positions, or vice versa, to achieve the most sterically favorable arrangement. The specific orientation would be influenced by the packing forces within the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

In morpholinium salts where the cation is protonated (i.e., not a quaternary salt), N-H⋯O hydrogen bonds are significant in directing the crystal packing, often forming chains or more complex three-dimensional networks. ambeed.com For the quaternary 4-Ethyl-4-methylmorpholin-4-ium cation, which lacks N-H protons, these interactions are absent. Instead, weaker C-H⋯O and C-H⋯I hydrogen bonds are expected to play a primary role in the crystal packing. The hydrogen atoms on the ethyl and methyl groups, as well as those on the morpholine (B109124) ring, can act as hydrogen bond donors to the oxygen atom of a neighboring cation or, more significantly, to the iodide anion. nih.gov These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.

The presence of the ethyl and methyl groups on the nitrogen atom introduces steric bulk, which influences the packing of the ions in the crystal. The size and shape of the 4-Ethyl-4-methylmorpholin-4-ium cation will dictate how it arranges with the iodide anions to maximize packing efficiency and electrostatic interactions. The iodide anion, being large and polarizable, will interact with the positively charged quaternary nitrogen center and the surrounding hydrogen atoms of the cation. These anion-cation electrostatic interactions are a dominant force in the crystal lattice of ionic salts. The balance between minimizing steric hindrance from the alkyl groups and maximizing the attractive electrostatic forces with the iodide anion will ultimately determine the final crystal structure.

Electrochemical Behavior and Applications in Functional Materials

Role of 4-Ethyl-4-methylmorpholin-4-ium Iodide in Ionic Liquid Formulations

In the field of third-generation photovoltaics, dye-sensitized solar cells (DSSCs) represent a significant area of development. The electrolyte in a DSSC plays a crucial role in regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard and highly effective mediator for this process.

The electrochemical stability window (ESW) of an electrolyte defines the potential range within which it remains stable without undergoing oxidation or reduction. A wide ESW is highly desirable for electrochemical devices as it allows for a larger operating voltage, leading to higher energy densities.

For morpholinium-based ionic liquids, the electrochemical stability is a key advantage. Studies on analogous N-alkyl-N-methylmorpholinium salts have demonstrated wide electrochemical windows, often exceeding 4.0 V. This stability is attributed to the saturated heterocyclic structure of the morpholinium cation, which is less susceptible to reduction compared to unsaturated cations like imidazolium (B1220033). While specific ESW data for this compound is not extensively documented in dedicated studies, the general trend for this class of compounds suggests a wide potential window, making it a suitable candidate for high-voltage applications.

| Property | Typical Range for Morpholinium-based ILs |

| Electrochemical Stability Window | > 4.0 V |

Transport Properties of Ionic Liquid Systems

The efficiency of an ionic liquid electrolyte is intrinsically linked to its transport properties, namely its ability to conduct ions effectively. These properties are governed by factors such as ion size, shape, viscosity of the medium, and the extent of ion pairing.

Ionic conductivity is a measure of an electrolyte's ability to conduct electric current via the movement of ions. For this compound, the conductivity is determined by the mobility of the 4-Ethyl-4-methylmorpholin-4-ium cation and the iodide anion.

| System | Typical Ionic Conductivity |

| Neat Ionic Liquid | Lower |

| Ionic Liquid in Organic Solvent | Higher |

The concept of "free volume" within the liquid is also crucial. A larger free volume provides more space for ions to move, leading to higher mobility and conductivity. The size and shape of the 4-Ethyl-4-methylmorpholin-4-ium cation, along with the iodide anion, will dictate the packing efficiency of the ions and consequently the available free volume in the electrolyte. While detailed studies correlating these specific parameters for this compound are not widely available, the principles of ionic liquid physics suggest that modifications to the cation structure that increase free volume and decrease ion pairing would lead to enhanced transport properties.

Electrochemical Processes Involving Iodide Anions

The iodide anion (I⁻) is a cornerstone of the electrolyte in many DSSCs. Its primary role is to participate in the I⁻/I₃⁻ redox couple, which is responsible for regenerating the photo-oxidized dye. The process involves the following key electrochemical reactions:

Dye Regeneration: The oxidized dye molecule (Dye⁺) is reduced back to its ground state (Dye) by accepting an electron from an iodide ion: 2Dye⁺ + 3I⁻ → 2Dye + I₃⁻

Charge Transport: The resulting triiodide ion (I₃⁻) diffuses through the electrolyte to the counter electrode.

Counter Electrode Reaction: At the counter electrode (typically coated with a catalyst like platinum), the triiodide ion is reduced back to iodide ions, completing the circuit: I₃⁻ + 2e⁻ → 3I⁻

The efficiency of these processes is dependent on the concentration of iodide and triiodide in the electrolyte, as well as the transport properties of these ions. The presence of the 4-Ethyl-4-methylmorpholin-4-ium cation influences the local environment of the iodide and triiodide ions, which can affect the kinetics of these electron transfer reactions.

Electrochemical Oxidation of Iodide and Iodine in Nonhaloaluminate Ionic Liquids

Detailed studies specifically investigating the electrochemical oxidation of iodide and iodine in this compound are not readily found in the reviewed literature. Generally, the electrochemical oxidation of iodide in various ionic liquids, such as those based on imidazolium cations, proceeds in a two-step mechanism. The first step involves the oxidation of iodide ions (I⁻) to triiodide (I₃⁻), followed by the further oxidation of triiodide to iodine (I₂). The potentials at which these oxidation processes occur are influenced by the nature of the ionic liquid cation and anion, as well as the electrode material.

In a broader context, the electrochemical behavior of morpholinium-based ionic liquids has been noted for their wide electrochemical windows. For instance, research on polymer electrolytes incorporating 4-ethyl-4-methylmorpholinium bromide has been conducted for applications in electric double-layer capacitors, indicating the electrochemical stability of the cation. researchgate.net However, without specific studies on the iodide salt, a detailed analysis of the electrochemical oxidation of iodide within this specific ionic liquid is not possible.

Interactive Data Table: General Electrochemical Oxidation Steps of Iodide

| Oxidation Step | Reactant | Product | General Electrode Reaction |

| 1 | Iodide (I⁻) | Triiodide (I₃⁻) | 3I⁻ → I₃⁻ + 2e⁻ |

| 2 | Triiodide (I₃⁻) | Iodine (I₂) | 2I₃⁻ → 3I₂ + 2e⁻ |

Note: The specific potentials and kinetics of these reactions would be dependent on the specific ionic liquid medium, which is not available for this compound.

In Situ Electrochemical Generation of Iodinating Agents

The in situ electrochemical generation of iodinating agents is a green and efficient method for the synthesis of iodinated organic compounds. This technique typically involves the electrochemical oxidation of an iodide source, such as an iodide salt, to generate reactive iodine species like molecular iodine (I₂) or hypoiodite (B1233010) (IO⁻), which can then react with a suitable organic substrate.

While the concept is well-established, specific examples or detailed research findings on the use of this compound for the in situ electrochemical generation of iodinating agents are not present in the available scientific literature. The feasibility of using this specific ionic liquid for such applications would depend on several factors, including its ability to support the stable generation of the desired iodinating species and the compatibility of the organic substrate with the ionic liquid medium. The general principle relies on the controlled oxidation of the iodide anion at an electrode surface to produce the active iodinating agent.

Mechanistic Investigations and Reactivity Pathways

Degradation Mechanisms of Morpholinium Cations Under Specific Conditions

The stability of the morpholinium ring system is a key determinant in the degradation of 4-Ethyl-4-methylmorpholin-4-ium iodide. The presence of the oxygen atom in the morpholine (B109124) ring can influence the acidity of the adjacent protons, thereby affecting the rate and pathway of degradation.

Studies on the alkaline stability of various quaternary ammonium (B1175870) cations have provided a foundational understanding of their degradation behavior. For morpholinium cations, the primary degradation mechanism in the presence of a strong base, such as hydroxide (B78521), is the Hofmann elimination. masterorganicchemistry.comaakash.ac.in This reaction involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine.

In the case of 4-Ethyl-4-methylmorpholin-4-ium cation, there are two potential sites for Hofmann elimination: the ethyl group and the morpholine ring protons. The regioselectivity of the elimination is governed by the "Hofmann rule," which states that the major product will be the least substituted alkene. This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of the less sterically hindered proton more favorable. masterorganicchemistry.comlibretexts.org

Comparative studies have shown that the stability of cyclic quaternary ammonium cations can vary. For instance, while some research suggests that morpholinium cations can exhibit good stability, the presence of heteroatoms may influence degradation rates compared to their all-carbon cycloalkane counterparts like piperidinium.

Under alkaline conditions, 4-Ethyl-4-methylmorpholin-4-ium hydroxide (formed in situ from the iodide salt) can undergo two primary degradation reactions: Hofmann elimination and nucleophilic substitution (demethylation or de-ethylation).

Hofmann Elimination: This is generally the major degradation pathway for quaternary ammonium hydroxides upon heating. libretexts.org For the 4-Ethyl-4-methylmorpholin-4-ium cation, Hofmann elimination can proceed via two routes:

Elimination from the ethyl group: Abstraction of a proton from the ethyl group leads to the formation of ethylene (B1197577) (ethene) and N-methylmorpholine.

Ring-opening elimination: Abstraction of a proton from a carbon adjacent to the oxygen in the morpholine ring would lead to a ring-opened product. However, the more likely pathway is elimination involving the ethyl group due to the accessibility of its primary protons.

Demethylation/De-ethylation: This is a competing nucleophilic substitution reaction where the hydroxide ion attacks one of the alkyl groups on the nitrogen atom. Given that the methyl group is less sterically hindered than the ethyl group, demethylation to yield N-ethylmorpholine and methanol (B129727) is a more probable substitution pathway than de-ethylation.

The expected degradation products are summarized in the table below:

| Degradation Pathway | Reactant | Major Products |

| Hofmann Elimination | 4-Ethyl-4-methylmorpholin-4-ium hydroxide | Ethylene, N-methylmorpholine |

| Demethylation | 4-Ethyl-4-methylmorpholin-4-ium hydroxide | N-ethylmorpholine, Methanol |

It is important to note that the relative yields of these products will depend on the specific reaction conditions, such as temperature and base concentration.

Kinetic Analysis of Decomposition Processes

The rate of decomposition is influenced by several factors:

Temperature: Higher temperatures generally increase the rate of both Hofmann elimination and nucleophilic substitution.

Base Strength and Concentration: A higher concentration of a strong base will accelerate the degradation.

Leaving Group Ability: The tertiary amine formed upon elimination is a good leaving group, facilitating the reaction.

Steric Hindrance: As mentioned, steric factors play a crucial role in determining the regioselectivity of the Hofmann elimination.

A hypothetical kinetic study would involve monitoring the disappearance of the 4-Ethyl-4-methylmorpholin-4-ium cation over time under controlled alkaline conditions. This could be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the reactant and the formation of the products.

The following table outlines a potential framework for presenting kinetic data from such a study:

| Temperature (°C) | Base Concentration (M) | Half-life (t½) (hours) | Apparent Rate Constant (k) (M⁻¹s⁻¹) |

| 60 | 1 M NaOH | Data not available | Data not available |

| 80 | 1 M NaOH | Data not available | Data not available |

| 100 | 1 M NaOH | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the surveyed literature.

Utilization in Organic Reaction Methodology and Catalytic Systems

Role of Morpholinium Salts as Activating Reagents

Morpholinium salts, which are derivatives of the heterocyclic compound morpholine (B109124), have emerged as versatile and valuable reagents in organic synthesis. cymitquimica.comwikipedia.org These salts are formed by the protonation or substitution of the nitrogen atom in the morpholine ring, resulting in a cationic species that can be paired with various anions. cymitquimica.com Their utility in synthetic chemistry is broad, serving as intermediates in the production of pharmaceuticals and agrochemicals. cymitquimica.com A particularly significant application of certain morpholinium salts is their role as activating reagents, especially for carboxylic acids. wikipedia.orgsantiago-lab.com

A prominent example of a morpholinium-based activating reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). wikipedia.orgsantiago-lab.com This air- and water-stable solid is widely employed for the activation of carboxylic acids to facilitate the formation of amide bonds, one of the most fundamental reactions in organic and medicinal chemistry. wikipedia.orgsantiago-lab.com The activation of a carboxylic acid is a necessary step to make it sufficiently reactive toward an amine under mild conditions. santiago-lab.com

DMTMM has proven to be a highly effective reagent for this purpose, often showing advantages over other coupling agents. santiago-lab.com A key benefit is its ability to promote amide bond formation in protic solvents, including water and alcohols, which is advantageous for green chemistry and for reactions involving polar substrates like polysaccharides and amino acids. santiago-lab.comresearchgate.net For instance, it has been used successfully for the coupling of sterically hindered amines and in reactions with polysaccharides such as hyaluronic acid. santiago-lab.com Beyond amide synthesis, DMTMM can also be utilized to synthesize other carboxylic acid derivatives, including esters and anhydrides, by reacting the activated carboxylic acid with an alcohol or another carboxylate, respectively. wikipedia.orgsantiago-lab.com

The mechanism of carboxylic acid activation by DMTMM is a well-studied, two-step process. wikipedia.orgresearchgate.net

Formation of the Active Ester: The process begins with the reaction of a carboxylic acid with DMTMM. wikipedia.org In this step, the carboxylate displaces the N-methylmorpholine (NMM) group from the triazine ring of DMTMM, forming a highly reactive acyloxytriazine intermediate. wikipedia.orgresearchgate.net This intermediate is essentially an active ester of the carboxylic acid. wikipedia.org A molecule of N-methylmorpholine is released as a byproduct. wikipedia.org

Nucleophilic Attack: The activated acyloxytriazine is then susceptible to nucleophilic attack. wikipedia.org An amine, alcohol, or another nucleophile attacks the carbonyl carbon of the activated ester. wikipedia.org This leads to the formation of the desired product (e.g., an amide or ester) and the release of 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct, which simplifies purification. wikipedia.orgsantiago-lab.com

This mechanism allows the reaction to proceed under mild and often neutral pH conditions. nih.govacs.org Studies have shown that DMTMM can also mediate the intramolecular cyclization of amino acid residues in peptides, such as the formation of a succinimide (B58015) from an aspartic acid residue or a pyroglutamate (B8496135) from an N-terminal glutamate. nih.govacs.org

Investigation of Catalytic Functions in Organic Transformations (e.g., Phase Transfer Catalysis)

Quaternary ammonium (B1175870) salts, the class of compounds to which 4-ethyl-4-methylmorpholin-4-ium iodide belongs, are widely recognized for their ability to function as phase transfer catalysts (PTCs). nih.govvestachem.commdpi.com Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. nih.govyoutube.com The PTC acts as a shuttle, transporting a reactant from one phase (typically the aqueous phase) into the other (the organic phase), where the reaction can occur. nih.govyoutube.com

Morpholinium salts can serve as effective phase transfer catalysts. nih.govnih.gov Their catalytic activity stems from the lipophilic nature of the cation, which allows it to be soluble in the organic phase, while its positive charge enables it to pair with and transport an anion (such as a reactant or a basic catalyst like hydroxide) from the aqueous phase. nih.gov The efficiency of a morpholinium-based PTC can be influenced by its structure, with factors like the length of the alkyl chains on the nitrogen atom affecting its lipophilicity and, consequently, its catalytic performance. nih.gov For instance, in certain reactions, increased lipophilicity of the catalyst leads to greater efficiency, whereas highly polar substituents on the morpholinium ring can render it less effective. nih.gov

The use of PTCs like morpholinium salts offers several advantages in organic synthesis, including the use of inexpensive inorganic bases, milder reaction conditions, increased reaction rates, and often, the avoidance of anhydrous or expensive organic solvents. nih.govvestachem.com These catalysts have been employed in a wide array of organic transformations, including alkylations, oxidations, reductions, and polymerization reactions. vestachem.commdpi.com

Future Research Directions and Emerging Paradigms for 4 Ethyl 4 Methylmorpholin 4 Ium Iodide

Exploration of Novel Anion Counterparts for Tailored Ionic Liquid Properties

The identity of the anion in an ionic liquid plays a pivotal role in dictating its physical and chemical characteristics, such as viscosity, conductivity, and thermal stability. daneshyari.com While the iodide anion in 4-Ethyl-4-methylmorpholin-4-ium iodide provides a starting point, a significant avenue for future research lies in the systematic exploration of novel anion counterparts to tailor its properties for specific applications.

By replacing the iodide anion with a variety of other anions, a diverse library of 4-Ethyl-4-methylmorpholin-4-ium-based ILs can be synthesized. This would allow for a comprehensive investigation into how the anion structure influences the resulting IL's properties. For instance, anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) and dicyanamide (B8802431) ([DCA]⁻) are known to form ILs with low viscosity and high conductivity, which are desirable traits for electrochemical applications. researchgate.net The synthesis of a series of these ILs would enable the construction of a detailed structure-property relationship database.

Table 1: Potential Anion Counterparts and Their Expected Influence on the Properties of 4-Ethyl-4-methylmorpholin-4-ium-Based Ionic Liquids

| Anion Counterpart | Chemical Formula | Expected Properties of the Resulting Ionic Liquid | Potential Applications |

| Bis(trifluoromethylsulfonyl)imide | [TFSI]⁻ | Low viscosity, high thermal and electrochemical stability | Batteries, Supercapacitors |

| Dicyanamide | [DCA]⁻ | Low viscosity, good conductivity | Electrolytes, Catalysis |

| Tetrafluoroborate | [BF₄]⁻ | Moderate viscosity and conductivity, good electrochemical stability | Electrochemical devices, Solvents |

| Hexafluorophosphate | [PF₆]⁻ | High thermal stability, moderate viscosity | High-temperature applications |

| Acetate | [OAc]⁻ | Higher viscosity, potential for CO₂ capture | CO₂ separation, Biomass processing |

This table is illustrative and based on general trends observed in ionic liquid research. Experimental validation is required for the specific 4-Ethyl-4-methylmorpholin-4-ium cation.

Advanced Applications in Electrochemical Energy Storage and Conversion Devices

Morpholinium-based ionic liquids have demonstrated promise as electrolytes in various electrochemical devices due to their wide electrochemical stability windows and good ionic conductivities. rsc.orgacs.orgresearchgate.net Future research should focus on the specific application of this compound and its derivatives in advanced energy storage and conversion systems.

In the realm of lithium-ion batteries , the incorporation of ether functionalities in the morpholinium cation could enhance lithium-ion coordination and transport. rsc.org Investigating the performance of electrolytes containing this compound in lithium-ion cells, particularly in terms of cycling stability, rate capability, and safety, is a critical next step. Furthermore, the development of solid-state electrolytes by incorporating this IL into a polymer matrix could address the safety concerns associated with flammable liquid electrolytes. nih.gov

Supercapacitors represent another fertile ground for the application of these materials. The high ionic conductivity and wide electrochemical window of morpholinium-based ILs make them suitable for use in high-performance supercapacitors, potentially leading to devices with high energy and power densities. rsc.org

Development of Sustainable Synthetic Routes and Recycling Strategies

The "green" credentials of ionic liquids are a significant aspect of their appeal. Therefore, the development of sustainable synthetic routes for this compound is of paramount importance. Traditional synthesis methods often involve the use of volatile organic solvents. Future research should explore solvent-free or mechanochemical synthesis methods to minimize the environmental impact. dtic.milnih.gov The use of greener alkylating agents to replace traditional ones is also a key area for improvement. rsc.org

Equally crucial is the development of efficient recycling strategies for spent this compound. Given the potential cost and environmental impact of large-scale IL production, establishing closed-loop processes is essential for their long-term viability. rsc.org Research into techniques like liquid-liquid extraction, distillation, and membrane separation for the recovery and purification of the IL after use in applications such as metal extraction or catalysis is needed. mdpi.comrsc.orgresearchgate.net A patent for recycling ionic liquids suggests a method involving heating the spent IL to induce partial decomposition, followed by separation and regeneration. google.com

Integration with Advanced Characterization Techniques (e.g., operando spectroscopy for electrochemical studies)

To gain a deeper understanding of the behavior of this compound in real-world applications, its integration with advanced characterization techniques is essential. Operando spectroscopy, which allows for the study of materials under actual operating conditions, is a particularly powerful tool. ornl.govnrel.govresearchgate.net

For instance, operando Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide valuable insights into the structural changes and interactions of the ionic liquid at the electrode-electrolyte interface during charging and discharging cycles in a battery or supercapacitor. nih.govdtu.dkwestmont.eduaps.orgnih.gov This can help to elucidate degradation mechanisms and inform the design of more robust and efficient electrochemical devices.

Deeper Theoretical Insights into Structure-Property Relationships and Reaction Mechanisms

Complementing experimental investigations with theoretical studies can provide a more profound understanding of the structure-property relationships and reaction mechanisms of this compound. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to predict and rationalize the physicochemical properties of this ionic liquid and its derivatives. researchgate.netnih.govnih.govbu.eduresearchgate.netrsc.org

DFT calculations can be used to investigate the electronic structure and interaction energies between the 4-Ethyl-4-methylmorpholin-4-ium cation and various anions, helping to guide the selection of anion counterparts for tailored properties. MD simulations can provide detailed information on the liquid structure, transport properties (like diffusion coefficients and conductivity), and the behavior of the IL at interfaces. These theoretical insights can accelerate the discovery and design of new functional materials based on this compound.

Q & A

Q. What methodologies are essential for evaluating the impact of this compound’s purity on experimental reproducibility?

- Methodological Answer :

- Batch Analysis : Characterize multiple synthesis batches via HPLC and Karl Fischer titration (water content).

- Spiking Experiments : Introduce controlled impurities (e.g., morpholine byproducts) and measure activity shifts.

- Statistical Models : Use ANOVA to quantify variance in biological/chemical data attributable to purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.